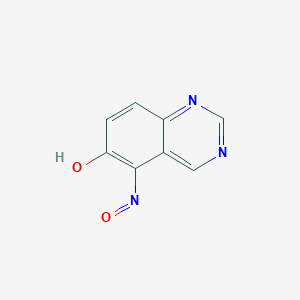
2-Methyl-5-(trimethylstannyl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trimethylstannyl)-2H-indazole is a synthetic organotin compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a trimethylstannanyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole typically involves the introduction of a trimethylstannanyl group to the indazole core. One common method is the reaction of 2-methyl-5-bromo-2H-indazole with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(trimethylstannyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannanyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted indazoles with different functional groups replacing the trimethylstannanyl group.
Oxidation Reactions: Products include oxides or hydroxides of the indazole core.
Reduction Reactions: Products include reduced forms of the indazole core, such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trimethylstannyl)-2H-indazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and indazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(trimethylstannyl)-2H-indazole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-bromo-2H-indazole: A precursor in the synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole.
2-methyl-5-chloro-2H-indazole: Another halogenated indazole derivative with similar chemical properties.
2-methyl-5-iodo-2H-indazole: An iodinated indazole derivative used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C11H16N2Sn |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
trimethyl-(2-methylindazol-5-yl)stannane |
InChI |
InChI=1S/C8H7N2.3CH3.Sn/c1-10-6-7-4-2-3-5-8(7)9-10;;;;/h3-6H,1H3;3*1H3; |
InChI-Schlüssel |
XOUVJRQWMVPTKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=C(C=CC2=N1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyclohexyl-4-[(pyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B8545132.png)
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)


![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)
![(R)-2-(benzo[d][1,3]dioxole-6-carboxamido)-4-methylpentanoic Acid](/img/structure/B8545169.png)
![8-[2-(Hydroxymethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8545171.png)





